molecular formula C21H19N5O2 B2438763 N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 852440-04-1

N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No. B2438763
CAS RN: 852440-04-1
M. Wt: 373.416
InChI Key: AYUJPSNZNCZDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide, also known as DPPA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is responsible for cell proliferation and survival. N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. Additionally, N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide has been shown to inhibit the expression of Bcl-2, a protein that promotes cell survival, further contributing to its anticancer activity.
Biochemical and physiological effects:
Studies have shown that N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide has minimal toxicity on normal cells, making it a promising candidate for cancer therapy. Additionally, N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide in lab experiments is its high potency and specificity towards cancer cells. However, one limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide, which may affect its efficacy and safety in vivo.

Future Directions

Further studies are needed to understand the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide, as well as its potential applications in the treatment of other diseases. Additionally, the development of analogs with improved properties may enhance its therapeutic potential. Furthermore, the combination of N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide with other anticancer agents may increase its efficacy and reduce the likelihood of drug resistance.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide has been achieved using different methods, including the reaction of 4-oxo-1-phenylpyrazolo[3,4-d]pyrimidine-5-carboxylic acid with N-(2,5-dimethylphenyl)glycine in the presence of coupling agents such as EDC and DMAP. Another method involves the reaction of 4-oxo-1-phenylpyrazolo[3,4-d]pyrimidine-5-carboxylic acid with N-(2,5-dimethylphenyl)glycine methyl ester in the presence of coupling agents such as HATU and DIPEA.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-8-9-15(2)18(10-14)24-19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUJPSNZNCZDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

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